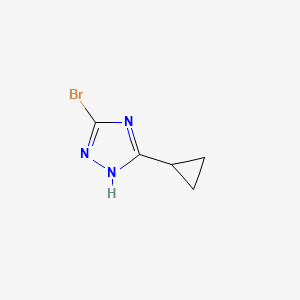
3-Brom-5-cyclopropyl-1H-1,2,4-triazol
Übersicht
Beschreibung
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 82767-64-4 . It has a molecular weight of 188.03 . The IUPAC name for this compound is 3-bromo-5-cyclopropyl-1H-1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-bromo-5-cyclopropyl-1H-1,2,4-triazole, has been a topic of interest in scientific research . Various strategies have been developed for the synthesis of these scaffolds, including the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The InChI code for 3-bromo-5-cyclopropyl-1H-1,2,4-triazole is 1S/C5H6BrN3/c6-5-7-4 (8-9-5)3-1-2-3/h3H,1-2H2, (H,7,8,9) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is a solid at room temperature . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“3-Brom-5-cyclopropyl-1H-1,2,4-triazol” ist eine chemische Verbindung mit der CAS-Nummer: 82767-64-4 und einem Molekulargewicht von 188,03 .
Synthese
Triazole, einschließlich “this compound”, können aus verschiedenen Verbindungen wie Carbonsäuren, 1,3,5-Triazinen, Oxazolen, Thiosemicarbaziden und Harnstoff synthetisiert werden .
Biologische Aktivitäten
Triazole zeigen eine breite Palette biologischer Aktivitäten. Sie wurden als antimikrobielle, analgetische, entzündungshemmende, krampflösende, antineoplastische, antimalaria, antivirale, antiproliferative und krebshemmende Mittel gefunden .
Pharmakologische Anwendungen
1,2,4-Triazole werden häufiger in Arzneimittelstrukturen verwendet als ihr 1,2,3-Isomer . Sie wurden bei der Entwicklung von Antibiotika eingesetzt , Antimykotika , Antioxidantien , antimalaria und antileishmaniale Medikamente .
Landwirtschaftliche Anwendungen
Triazole haben auch in der Landwirtschaft Anwendungen gefunden . Sie werden bei der Entwicklung von Pestiziden eingesetzt , die zur Schädlingsbekämpfung und zur Steigerung der Ernteerträge beitragen.
Industrielle Anwendungen
Triazole haben in verschiedenen Industrien breite Anwendungen gefunden. Sie werden in der organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbilderzeugung und Materialwissenschaften eingesetzt .
Spektroskopie
Die spektroskopischen Eigenschaften von 1,2,4-Triazol wurden ausgiebig untersucht. Diese Studien umfassen UV-Spektroskopie, Infrarotspektroskopie, Kernresonanzspektroskopie und Massenspektrometrie .
Wirkmechanismus
Biochemical pathways
1,2,4-Triazoles can affect a variety of biochemical pathways depending on their specific targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
3-bromo-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBMXDHWRHCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672478 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82767-64-4 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)


![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)



![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

